molecular formula C12H14N4 B12629642 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)-

1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)-

Cat. No.: B12629642
M. Wt: 214.27 g/mol
InChI Key: TTXJTCWJNKJOFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)- (CAS: 145901-11-7) is a bicyclic heteroaromatic molecule with a molecular formula of C₇H₇N₃ and a molecular weight of 133.15 g/mol . Structurally, it features a pyrrolopyridine core substituted with a 1,2,3,6-tetrahydro-4-pyridinyl group at position 3 and an amine at position 4. This compound is a key intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and other bioactive molecules .

Its synthesis involves a one-step condensation of 1H-pyrrolo[2,3-b]pyridine with 4-piperidone under inert conditions (argon atmosphere), followed by purification via column chromatography and conversion into water-soluble hydrochloride salts .

Properties

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine

InChI

InChI=1S/C12H14N4/c13-11-2-1-9-10(7-15-12(9)16-11)8-3-5-14-6-4-8/h1-3,7,14H,4-6H2,(H3,13,15,16)

InChI Key

TTXJTCWJNKJOFC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CNC3=C2C=CC(=N3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)- typically involves multi-step organic reactions. One common method involves the reaction of 7-azaindole with liquid ammonia in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled temperature conditions, often at 0°C, to ensure the desired product formation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Cancer Treatment

One of the primary applications of 1H-Pyrrolo[2,3-b]pyridin-6-amine derivatives is in oncology. Research indicates that these compounds can act as inhibitors of specific protein kinases involved in tumor growth and progression. For instance, a study highlighted the efficacy of certain derivatives as inhibitors of the Insulin Growth Factor 1 Receptor (IGF-1R), which is crucial in cancer biology. These inhibitors have shown promise in treating solid tumors by modulating pathways that promote cancer cell survival and proliferation .

Inhibition of Phosphodiesterases

Another significant application is the inhibition of phosphodiesterases (PDEs), particularly PDE4B. Compounds derived from 1H-Pyrrolo[2,3-b]pyridine have been identified as selective inhibitors that can reduce inflammation by inhibiting the release of pro-inflammatory cytokines such as TNF-α from macrophages . This mechanism suggests potential therapeutic use in inflammatory diseases and conditions where modulation of immune responses is beneficial.

Fibroblast Growth Factor Receptor Inhibition

Recent studies have demonstrated that certain derivatives exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs). These receptors are implicated in various cancers, and targeting them can disrupt tumor growth and metastasis. For example, one derivative showed IC50 values against FGFR1–3 in the nanomolar range, indicating strong potential for further development as an anticancer agent . The ability to inhibit FGFR signaling pathways positions these compounds as valuable candidates for cancer therapy.

Neurological Disorders

There is emerging evidence supporting the use of 1H-Pyrrolo[2,3-b]pyridine derivatives in treating neurological disorders. The compounds have shown selectivity against central nervous system receptors and may provide therapeutic benefits in conditions such as depression or anxiety by modulating neurotransmitter systems .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives often involves various chemical modifications to enhance their biological activity. Structure-activity relationship studies have revealed that specific substitutions at key positions significantly affect their potency and selectivity against target enzymes or receptors . For instance, varying the substituents on the amide portion has been shown to influence the inhibition profile against PDE4B .

Table: Summary of Structure-Activity Relationships

CompoundTargetIC50 Value (nM)Biological Activity
Compound 11hPDE4B1100Anti-inflammatory
Compound 4hFGFR17Anticancer
Compound XIGF-1RTBDAntineoplastic

Case Study 1: PDE4B Inhibitors

A series of studies focused on synthesizing and characterizing 1H-Pyrrolo[2,3-b]pyridine derivatives as PDE4B inhibitors demonstrated their ability to significantly inhibit TNF-α release from stimulated macrophages. The findings suggest that these compounds could be utilized for treating inflammatory diseases .

Case Study 2: FGFR Targeting

Another study investigated a specific derivative's effects on breast cancer cell lines. The compound was found to induce apoptosis and inhibit cell migration and invasion at low concentrations, illustrating its potential as a therapeutic agent against breast cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pyrrolopyridine scaffold is highly versatile, with modifications at positions 3 and 6 significantly altering physicochemical and biological properties. Below is a comparative analysis of the target compound and related derivatives:

Structural and Functional Modifications

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference(s)
Target Compound 3-(1,2,3,6-tetrahydro-4-pyridinyl), 6-amine C₇H₇N₃ 133.15 Kinase inhibitor intermediate; bioactive
1H-Pyrrolo[2,3-b]pyridine-2,3-dione 2,3-dione C₇H₄N₂O₂ 164.12 Enhanced polarity; potential for hydrogen bonding
1H-Pyrrolo[3,2-b]pyridin-6-amine Isomeric shift (pyrrolo[3,2-b]pyridine) C₇H₇N₃ 133.15 Similar core but altered ring geometry
4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile 4-Cl, 3-CN C₈H₄ClN₃ 177.60 Electron-withdrawing groups enhance electrophilicity
N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-1-(5-methyl-1H-pyrazol-3-yl)-3-[(oxetan-3-yl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-6-amine Complex sulfonyl and fluoropyridinyl substituents C₂₁H₂₁FN₆O₃S 456.49 ALK tyrosine kinase inhibitor (IC₅₀ < 10 nM)

Key Observations

Solubility : Derivatives with polar groups (e.g., diones, carboxylic acids) exhibit higher aqueous solubility than the parent amine . The hydrochloride salt form of the target compound improves bioavailability .

Electrophilicity : Electron-withdrawing substituents (e.g., Cl, CN) increase reactivity, making such derivatives suitable for nucleophilic substitution reactions .

Kinase Inhibition

The target compound’s derivatives, such as N-[(1S)-1-(5-fluoropyridin-2-yl)ethyl]-1-(5-methyl-1H-pyrazol-3-yl)-3-[(oxetan-3-yl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-6-amine , demonstrate potent inhibition of ALK tyrosine kinase (IC₅₀ < 10 nM) due to optimized interactions with the ATP-binding pocket . The 3-(1,2,3,6-tetrahydro-4-pyridinyl) group likely contributes to conformational adaptability, enhancing target engagement .

Biological Activity

1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)- is a compound of interest due to its diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer properties, effects on various biological pathways, and structure-activity relationships (SAR) derived from recent studies.

Anticancer Activity

Recent research has highlighted the potential of pyrrolo[2,3-b]pyridine derivatives in cancer therapy. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxicity against ovarian cancer cell lines while showing limited toxicity towards non-cancerous cells .

Case Study: FGFR Inhibition

A series of derivatives were evaluated for their activity against fibroblast growth factor receptors (FGFR), which are implicated in tumorigenesis. Compound 4h emerged as a potent FGFR inhibitor with IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2. It significantly inhibited the proliferation and induced apoptosis in breast cancer cell lines (4T1) while also reducing migration and invasion capabilities .

Mechanistic Insights

The biological activity of 1H-Pyrrolo[2,3-b]pyridin-6-amine appears to be mediated through multiple mechanisms:

  • Inhibition of Kinases : Compounds based on this scaffold have been shown to inhibit MPS1 kinase activity effectively. For example, one derivative demonstrated an IC50 value of 0.025 μM against MPS1 and displayed favorable oral bioavailability in preclinical models .
  • Phosphodiesterase Inhibition : Another study reported that pyrrolo[2,3-b]pyridine derivatives selectively inhibited phosphodiesterase 4B (PDE4B), increasing TNF-α release inhibition from macrophages exposed to inflammatory stimuli .

Structure-Activity Relationships (SAR)

The SAR studies have revealed critical insights into how modifications to the pyrrolo[2,3-b]pyridine structure can enhance biological activity:

CompoundTargetIC50 (nM)Notes
4hFGFR17Potent inhibitor with significant anti-proliferative effects
4hFGFR29Induces apoptosis in cancer cell lines
Compound AMPS125Effective in inhibiting tumor growth in xenograft models
Compound BPDE4B<50Selective inhibition with low toxicity

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that derivatives of this compound generally exhibit low plasma exposure but high clearance rates. Importantly, they demonstrate good metabolic stability in liver microsomes with minimal toxicity observed in VERO cell lines .

Q & A

Q. What are the common synthetic routes for 1H-Pyrrolo[2,3-b]pyridin-6-amine derivatives?

Methodological Answer: A widely used approach involves multicomponent reactions (MCRs) under mild conditions. For example:

  • Step 1: Combine hydrazine derivatives, aldehydes, and nitriles in ethanol with a catalyst (e.g., meglumine at 10 mol%) at room temperature for 5 hours .

  • Step 2: Purify via column chromatography using ethyl acetate/hexane gradients.

  • Key Considerations: Optimize stoichiometry of reactants and catalyst loading to avoid byproducts.

  • Reference Data:

    Starting MaterialsCatalystReaction TimeYieldReference
    Hydrazine, aldehyde, nitrileMeglumine5 h70–85%

Q. How to characterize the compound using spectroscopic methods?

Methodological Answer:

  • NMR Analysis: Use DMSO-d6 as a solvent to resolve aromatic protons (δ 6.97–8.21 ppm for pyrrolo-pyridine protons) and confirm substitution patterns .
  • IR Spectroscopy: Identify amine (-NH) stretches at ~3131 cm<sup>−1</sup> and carbonyl groups at ~1624 cm<sup>−1</sup> .
  • HRMS: Validate molecular weight with high-resolution mass spectrometry (e.g., EI mode, error <1 ppm) .

Q. What are the key considerations in selecting reaction conditions for its synthesis?

Methodological Answer:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates but may require higher temperatures. Ethanol is preferred for MCRs due to mild conditions .
  • Catalyst Selection: Bronsted acids (e.g., ammonium acetate) stabilize intermediates, while organocatalysts (e.g., meglumine) improve regioselectivity .
  • Temperature Control: Room temperature minimizes decomposition of sensitive tetrahydro-pyridine moieties .

Advanced Research Questions

Q. How to optimize reaction yield using Design of Experiments (DoE)?

Methodological Answer:

  • Step 1: Identify critical variables (e.g., temperature, catalyst loading, solvent ratio) using fractional factorial design .

  • Step 2: Apply response surface methodology (RSM) to model interactions. For example:

    VariableRangeOptimal Value
    Temperature20–80°C25°C
    Catalyst Loading5–15 mol%10 mol%
    Reference:
  • Step 3: Validate predictions with 3–5 confirmation runs. Statistical tools like ANOVA assess significance (p < 0.05) .

Q. How to resolve contradictions in spectroscopic data during structure elucidation?

Methodological Answer:

  • Case Study: Discrepancies in <sup>1</sup>H NMR shifts for pyrrolo-pyridine protons (δ 6.97 vs. δ 7.64 in literature).
  • Resolution:
    • Step 1: Compare with computational NMR predictions (e.g., DFT calculations at B3LYP/6-31G* level) .
    • Step 2: Re-examine sample purity via HPLC (C18 column, acetonitrile/water gradient) .
    • Step 3: Cross-validate with 2D NMR (COSY, HSQC) to confirm coupling patterns .

Q. What computational methods are used to predict the compound's reactivity?

Methodological Answer:

  • Reaction Path Search: Apply quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and intermediates .

  • Example: ICReDD’s workflow combines DFT with machine learning to predict regioselectivity in heterocyclic reactions:

    MethodApplicationAccuracy
    DFTTransition state energy±2 kcal/mol
    MLReaction yield predictionR<sup>2</sup> = 0.89
    Reference:

Q. How to establish structure-activity relationships (SAR) for this compound in drug discovery?

Methodological Answer:

  • Step 1: Synthesize analogs with variations in the tetrahydro-pyridine substituent (e.g., halogenation, alkylation) .

  • Step 2: Evaluate bioactivity (e.g., kinase inhibition) using IC50 assays.

  • Step 3: Correlate electronic properties (Hammett σ values) with activity trends.

    SubstituentIC50 (nM)σ Value
    -Cl12 ± 1.5+0.23
    -OCH345 ± 3.2-0.27
    Reference:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.